H-His-NH2.2HCl
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Overview
Description
The compound H-His-NH2.2HCl histidyl-histidine dihydrochloride , is a dipeptide composed of two histidine amino acids. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.
Mechanism of Action
Target of Action
H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic hexapeptide . Its primary target is the Growth Hormone (GH) . GH plays a crucial role in growth, body composition, cell repair, and metabolism.
Mode of Action
The compound interacts with its target, the Growth Hormone, by stimulating its release . This interaction leads to an increase in the levels of GH in the body .
Pharmacokinetics
The pharmacokinetics of H-His-NH2It is known that the compound is a solid at room temperature, and it is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the stimulation of GH release . This can lead to various molecular and cellular effects, including increased cell repair, improved body composition, and enhanced metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The efficacy of the compound may also be influenced by the physiological environment, including the presence of other hormones and the overall health status of the individual.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of H-His-NH2.2HCl typically involves the combination of histidine amino acids through peptide bond formation. The reaction is carried out under controlled conditions to ensure the correct formation of the dipeptide. The process involves the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the peptide bond formation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: H-His-NH2.2HCl undergoes various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various alkylating agents under controlled pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of histidine derivatives with modified imidazole rings .
Scientific Research Applications
H-His-NH2.2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in enzyme catalysis and protein structure.
Medicine: Investigated for its potential therapeutic effects, including its role in growth hormone release.
Industry: Used in the production of various biochemical products and as a research tool in the development of new drugs
Comparison with Similar Compounds
Histidine: A single amino acid with similar properties but less complex structure.
Histidine dipeptides: Other dipeptides composed of histidine and another amino acid.
Uniqueness: H-His-NH2.2HCl is unique due to its specific dipeptide structure, which allows it to interact with biological targets in a distinct manner. Its ability to stimulate growth hormone release sets it apart from other similar compounds .
Properties
CAS No. |
71666-95-0 |
---|---|
Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c7-5(6(8)11)1-4-2-9-3-10-4;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
FEMIBJUCYRFDHN-JEDNCBNOSA-N |
SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl |
Synonyms |
71666-95-0; L-Histidinamidedihydrochloride; H-His-NH2.2HCl; H-His-Nh22HCl; H-His-NH2?2HCl; H-HIS-NH22HCL; C6H10N4O.2HCl; H-His-NH2.2HCl; SCHEMBL6280216; CTK2H5632; 7174AH; AKOS025289404; AK170137; FT-0696183 |
Origin of Product |
United States |
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